BAM(8-22)

Description

Properties

IUPAC Name |

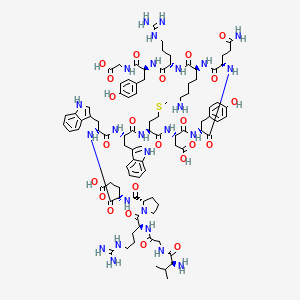

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C91H127N25O23S/c1-48(2)76(94)88(138)103-46-72(120)105-64(19-11-36-100-91(97)98)89(139)116-37-12-20-70(116)87(137)110-62(30-32-73(121)122)81(131)113-68(42-52-45-102-58-16-7-5-14-56(52)58)85(135)114-67(41-51-44-101-57-15-6-4-13-55(51)57)84(134)109-63(33-38-140-3)82(132)115-69(43-74(123)124)86(136)112-66(40-50-23-27-54(118)28-24-50)83(133)108-61(29-31-71(93)119)80(130)106-59(17-8-9-34-92)78(128)107-60(18-10-35-99-90(95)96)79(129)111-65(77(127)104-47-75(125)126)39-49-21-25-53(117)26-22-49/h4-7,13-16,21-28,44-45,48,59-70,76,101-102,117-118H,8-12,17-20,29-43,46-47,92,94H2,1-3H3,(H2,93,119)(H,103,138)(H,104,127)(H,105,120)(H,106,130)(H,107,128)(H,108,133)(H,109,134)(H,110,137)(H,111,129)(H,112,136)(H,113,131)(H,114,135)(H,115,132)(H,121,122)(H,123,124)(H,125,126)(H4,95,96,99)(H4,97,98,100)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,76-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEYECACIBFJGZ-NPAGUKBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C91H127N25O23S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1971.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Endogenous Peptide BAM(8-22): A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bovine Adrenal Medulla (8-22), or BAM(8-22), is a proteolytic cleavage product of proenkephalin A.[1] This endogenous peptide has garnered significant interest within the scientific community for its distinct pharmacological profile, acting as a potent agonist for a specific subset of Mas-related G-protein-coupled receptors (Mrgprs).[1][2] Unlike its parent molecule, BAM(8-22) lacks the N-terminal Met-enkephalin motif and therefore exhibits no affinity for opioid receptors, distinguishing its mechanism of action from classical opioid signaling.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying BAM(8-22)'s activity, focusing on its receptor interactions, downstream signaling cascades, and physiological consequences. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of sensory biology, pain, and pruritus.

Core Mechanism of Action: Receptor Engagement and G-Protein Coupling

BAM(8-22) exerts its biological effects primarily through the activation of two homologous Mas-related G-protein-coupled receptors: MrgprC11 in mice and its human ortholog, MrgprX1.[1][4] These receptors are predominantly expressed in a subpopulation of small-diameter sensory neurons in the dorsal root ganglia (DRG), highlighting their role in sensory perception.[5][6]

The interaction of BAM(8-22) with its receptors initiates intracellular signaling through two principal G-protein pathways:

-

Gαq/11 Pathway: The predominant signaling cascade activated by BAM(8-22) is mediated by the Gαq/11 family of G-proteins.[7][8] Upon receptor activation, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.[4]

-

Gαi/o Pathway: There is also substantial evidence for the coupling of MrgprX1 to the pertussis toxin-sensitive Gαi/o pathway.[3][10] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. More critically, the βγ subunits of the dissociated Gαi/o protein can directly modulate the activity of ion channels, most notably high-voltage-activated (HVA) calcium channels.[3][10]

Downstream Signaling Cascades and Effector Modulation

The initial G-protein signaling events triggered by BAM(8-22) lead to the modulation of various downstream effectors, culminating in specific physiological responses.

Modulation of Ion Channels

A key consequence of BAM(8-22)-induced signaling is the modulation of several ion channels, which directly impacts neuronal excitability.

-

TRPA1 Activation: The increase in intracellular calcium resulting from Gαq/11 activation can lead to the opening of Transient Receptor Potential Ankryin 1 (TRPA1) channels.[1][7][11] This non-selective cation channel is a crucial component of the histamine-independent itch pathway.[7]

-

Inhibition of High-Voltage-Activated (HVA) Calcium Channels: Through the Gαi/o pathway, the Gβγ subunits released upon receptor activation can directly bind to and inhibit N-type and, to a lesser extent, P/Q-type HVA calcium channels.[2][10][12] This inhibition can reduce neurotransmitter release from presynaptic terminals, suggesting a potential mechanism for the analgesic effects of BAM(8-22) in certain contexts.[3]

Physiological Consequences

The activation of these signaling pathways by BAM(8-22) translates into distinct physiological and pathophysiological roles, primarily in the realms of itch and pain.

-

Pruritus (Itch): Peripherally, the activation of MrgprX1/MrgprC11 on sensory nerve endings by BAM(8-22) is a potent trigger of histamine-independent itch.[7][13] This is a direct consequence of the Gαq/11-PLC-Ca2+-TRPA1 signaling cascade.[1]

-

Pain Modulation: The role of BAM(8-22) in pain is more complex and appears to be context-dependent. While it can elicit nociceptive sensations, intrathecal administration of BAM(8-22) has been shown to produce analgesic effects in models of inflammatory and neuropathic pain.[3] This analgesic action is thought to be mediated by the Gαi/o-dependent inhibition of HVA calcium channels in the spinal cord, which dampens nociceptive transmission.

Quantitative Data

The following tables summarize the key quantitative parameters related to the interaction of BAM(8-22) with its receptors and its downstream effects.

| Parameter | Receptor | Cell Line/System | Value | Reference(s) |

| EC50 | hMrgprX1 | HEK293 | 8 - 150 nM | [2] |

| hMrgprX1 | HEK293S | 14 nM | [4] | |

| SNSR3 (hMrgprX1) | HEK293S | 28 nM | [4] | |

| IC50 | HVA Calcium Current | Rat DRG neurons expressing hMrgprX1 | 0.6 µM | [4] |

Table 1: Receptor Activation and Functional Inhibition Data for BAM(8-22)

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of BAM(8-22).

Intracellular Calcium Mobilization Assay

This assay is fundamental for assessing the activation of the Gαq/11 pathway by BAM(8-22).

Objective: To measure the increase in intracellular calcium concentration in response to BAM(8-22) stimulation in cells expressing MrgprX1 or MrgprC11.

Materials:

-

HEK293 cells stably or transiently expressing the receptor of interest (e.g., hMrgprX1).

-

Fura-2 AM or other suitable calcium-sensitive fluorescent dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

BAM(8-22) stock solution.

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets for the chosen dye.

Procedure:

-

Cell Plating: Seed the receptor-expressing HEK293 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS. A typical concentration is 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

-

Assay:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

-

Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the calcium indicator (e.g., for Fura-2, ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm).

-

Establish a stable baseline fluorescence reading for a few seconds.

-

Using the instrument's injection system, add a specific concentration of BAM(8-22) to the wells.

-

Continue to record the fluorescence signal for a period sufficient to capture the peak response and subsequent return to baseline (typically 1-3 minutes).

-

-

Data Analysis:

-

The change in intracellular calcium is typically expressed as the ratio of fluorescence intensities at the two excitation wavelengths for ratiometric dyes like Fura-2, or as a change in fluorescence intensity (ΔF/F0) for single-wavelength dyes.

-

Plot the peak response against the logarithm of the BAM(8-22) concentration to generate a dose-response curve and calculate the EC50 value.

-

Whole-Cell Patch-Clamp Electrophysiology for HVA Calcium Channel Modulation

This technique allows for the direct measurement of the inhibitory effect of BAM(8-22) on HVA calcium currents.

Objective: To record HVA calcium currents from DRG neurons expressing MrgprX1 and assess their modulation by BAM(8-22).

Materials:

-

Primary culture of dorsal root ganglion (DRG) neurons from mice or rats, or a suitable neuronal cell line expressing the receptor.

-

Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External recording solution (containing, in mM: 140 TEA-Cl, 2 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with TEA-OH).

-

Internal pipette solution (containing, in mM: 120 CsCl, 10 EGTA, 5 MgCl2, 4 ATP-Mg, 0.3 GTP-Na, 10 HEPES, pH adjusted to 7.2 with CsOH).

-

BAM(8-22) stock solution.

Procedure:

-

Cell Preparation: Plate DRG neurons on coverslips and culture for 1-3 days.

-

Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a neuron with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Evoke HVA calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).

-

-

Drug Application:

-

Establish a stable baseline of HVA current recordings.

-

Apply BAM(8-22) to the recording chamber via the perfusion system at a known concentration.

-

Continue to record HVA currents to observe the effect of the peptide.

-

Wash out the drug to observe the reversibility of the effect.

-

-

Data Analysis:

-

Measure the peak amplitude of the HVA calcium current before, during, and after BAM(8-22) application.

-

Calculate the percentage of inhibition of the current by BAM(8-22).

-

Generate a dose-response curve by applying different concentrations of BAM(8-22) and calculate the IC50 value.

-

In Vivo Mouse Scratching Behavior Assay

This behavioral assay is used to assess the pruritic effects of BAM(8-22) in a whole-animal model.

Objective: To quantify the scratching behavior induced by intradermal injection of BAM(8-22) in mice.

Materials:

-

Male C57BL/6 mice (or other appropriate strain).

-

BAM(8-22) dissolved in sterile saline.

-

Hamilton syringes with 30-gauge needles.

-

Observation chambers (e.g., clear plexiglass cylinders).

-

Video recording equipment.

Procedure:

-

Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.

-

Injection:

-

Gently restrain the mouse.

-

Administer an intradermal injection of BAM(8-22) (e.g., 50 µL of a 1 mM solution) into the nape of the neck or the cheek.

-

-

Observation:

-

Immediately after injection, place the mouse back into the observation chamber.

-

Record the behavior of the mouse for a defined period (e.g., 30-60 minutes).

-

-

Behavioral Scoring:

-

A trained observer, blind to the treatment conditions, should manually count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

-

Alternatively, automated video analysis software can be used to track and quantify scratching behavior.

-

-

Data Analysis:

-

Compare the number of scratches in the BAM(8-22)-treated group to a vehicle-injected control group.

-

Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the results.

-

Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow associated with BAM(8-22)'s mechanism of action.

References

- 1. TRPA1 is required for histamine-independent, Mas-related G protein-coupled receptor-mediated itch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of MrgC receptor inhibits N-type calcium channels in small-diameter primary sensory neurons in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. caymanchem.com [caymanchem.com]

- 5. misterx95.myds.me [misterx95.myds.me]

- 6. annualreviews.org [annualreviews.org]

- 7. BAM8-22 and its receptor MRGPRX1 may attribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. mdpi.com [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. rrpharmacology.ru [rrpharmacology.ru]

- 12. researchgate.net [researchgate.net]

- 13. jneurosci.org [jneurosci.org]

An In-depth Technical Guide to BAM(8-22) Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine Adrenal Medulla (8-22), or BAM(8-22), is a peptide fragment derived from proenkephalin A. It has garnered significant interest in the fields of sensory biology and pharmacology due to its roles in pain and itch modulation. Unlike its parent molecule, BAM(8-22) does not interact with opioid receptors but instead acts as a potent agonist for the Mas-related G protein-coupled receptor X1 (MRGPRX1) in humans and its orthologs in rodents, such as MrgprC11. This specific interaction triggers a cascade of intracellular signaling events, making BAM(8-22) and its receptor valuable targets for the development of novel analgesics and anti-pruritics. This guide provides a comprehensive overview of the downstream signaling pathways activated by BAM(8-22), supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development purposes.

Core Signaling Pathways

Upon binding to MRGPRX1, BAM(8-22) initiates signaling through two primary G protein-coupled pathways: the Gαq/11 pathway and the Gαi/o pathway. The activation of these pathways leads to the modulation of various downstream effectors, including ion channels, which ultimately dictates the cellular and physiological response.

Gαq/11 Signaling Pathway

The Gαq/11 pathway is a canonical signaling cascade for many G protein-coupled receptors, including MRGPRX1. Activation of this pathway by BAM(8-22) leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade is primarily associated with the sensation of itch.

Endogenous Function of BAM(8-22) Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endogenous peptide BAM(8-22), a cleavage product of proenkephalin A, has emerged as a key player in the modulation of sensory information, particularly in the realms of itch and pain. Unlike its parent molecule, BAM(8-22) exerts its effects independently of opioid receptors, primarily through the activation of Mas-related G-protein-coupled receptors (Mrgprs), specifically MRGPRX1 in humans and its ortholog MrgprC11 in mice.[1][2][3] This technical guide provides a comprehensive overview of the endogenous function of BAM(8-22), detailing its mechanism of action, physiological roles, and the signaling pathways it modulates. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to serve as a valuable resource for researchers in the fields of sensory biology, pharmacology, and drug development.

Introduction

Bovine Adrenal Medulla (BAM)(8-22) is a 15-amino acid peptide derived from the proteolytic processing of proenkephalin A.[4][5] Initially identified in the bovine adrenal medulla, it is now recognized as an endogenous ligand for a specific subset of G-protein coupled receptors (GPCRs) known as Mas-related G-protein-coupled receptors (Mrgprs).[1][3] In humans, BAM(8-22) is a potent agonist of MRGPRX1, while in mice, it activates the orthologous receptor MrgprC11.[1][3] A critical distinction of BAM(8-22) is its lack of the N-terminal Met-enkephalin motif, rendering it inactive at classical opioid receptors.[1] This unique pharmacology has positioned BAM(8-22) as an important tool for investigating non-opioid mechanisms of sensory modulation.

The primary physiological roles attributed to BAM(8-22) are the induction of non-histaminergic itch (pruritus) and the complex modulation of pain.[6][7] It has been implicated as an endogenous mediator of itch in both physiological and pathophysiological contexts, such as cholestatic pruritus.[5] Furthermore, BAM(8-22) exhibits a dual functionality in nociception, capable of eliciting pain-like sensations while also demonstrating analgesic properties in certain models of chronic pain, such as bone cancer pain.[7][8] This guide will delve into the molecular mechanisms and cellular signaling pathways that underpin these diverse functions.

Quantitative Data

The following tables summarize key quantitative data related to the activity of BAM(8-22) from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Activation and Signaling

| Parameter | Receptor/System | Value | Reference |

| EC50 (Calcium Mobilization) | Human MRGPRX1 (SNSR4) | 14 nM | [9] |

| EC50 (Calcium Mobilization) | Human SNSR3 | 28 nM | [9] |

| EC50 (Calcium Mobilization) | Human MRGPRX1 | 8 - 150 nM | [1] |

| IC50 (HVA Calcium Current Inhibition) | Rat neurons expressing human MRGPRX1 | 0.6 µM | [9] |

Table 2: In Vivo Effects on Itch and Pain

| Species | Assay | BAM(8-22) Dose | Observed Effect | Reference |

| Human | Intradermal application via spicules | 0.004 - 4 mg/ml | Dose-dependent increase in itch and pricking/stinging sensations | [6] |

| Mouse | Intradermal injection (cheek) | 100 µg | Induction of scratching behavior (66.17 ± 8.320 bouts) | [5] |

| Mouse | Intrathecal injection (inflammatory pain) | 1 mM, 5 µL | Alleviation of thermal hyperalgesia (1.9-fold increase in PWL) | [7] |

| Mouse | Intrathecal injection (neuropathic pain) | 0.5 mM, 5 µL | Attenuation of mechanical allodynia | [7][8] |

| Rat | Intrathecal injection | 0.1 nmol | Attenuation of morphine tolerance | [10] |

Signaling Pathways

BAM(8-22) binding to MRGPRX1/MrgprC11 initiates signaling through two primary G-protein pathways: Gαq/11 and Gαi.

-

Gαq/11 Pathway: Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade is primarily associated with the pruritic effects of BAM(8-22) and involves the subsequent activation of the ion channel TRPA1.[4][5]

-

Gαi Pathway: The Gαi pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A key downstream effect of Gαi activation by BAM(8-22) is the inhibition of high-voltage-activated (HVA) N-type and P/Q-type calcium channels.[8] This mechanism is thought to underlie the analgesic properties of BAM(8-22) by reducing neurotransmitter release from nociceptive neurons.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the function of BAM(8-22).

In Vitro Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to measure changes in intracellular calcium concentration in primary DRG neurons upon stimulation with BAM(8-22).

Materials:

-

DRGs from mice or rats

-

Collagenase/Dispase solution

-

Neurobasal medium supplemented with B27 and glutamine

-

Poly-D-lysine and laminin-coated coverslips or plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

BAM(8-22) peptide solution

-

Ion-omycin (positive control)

-

Fluorescence microscope with an appropriate filter set and a digital camera

Procedure:

-

DRG Neuron Culture:

-

Euthanize the animal according to approved institutional protocols.

-

Dissect DRGs from the spinal column under sterile conditions.

-

Digest the ganglia in a collagenase/dispase solution at 37°C for 30-60 minutes.

-

Mechanically dissociate the neurons by gentle trituration.

-

Plate the dissociated neurons on poly-D-lysine and laminin-coated coverslips.

-

Culture the neurons in supplemented neurobasal medium at 37°C in a 5% CO2 incubator for 24-48 hours before imaging.

-

-

Calcium Indicator Loading:

-

Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

-

Wash the cultured DRG neurons once with HBSS.

-

Incubate the neurons in the Fluo-4 AM loading solution for 30-45 minutes at 37°C.

-

Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes at room temperature.

-

-

Calcium Imaging:

-

Mount the coverslip with the loaded cells onto the microscope stage and perfuse with HBSS.

-

Acquire baseline fluorescence images for 1-2 minutes.

-

Apply BAM(8-22) at the desired concentration (e.g., 2 µM) through the perfusion system.

-

Record the changes in fluorescence intensity over time.

-

At the end of the experiment, apply ionomycin (e.g., 5 µM) to obtain the maximum fluorescence response for data normalization.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

-

Measure the average fluorescence intensity within each ROI for each time point.

-

Calculate the change in fluorescence relative to the baseline (ΔF/F0), where F0 is the average baseline fluorescence.

-

The number of responding cells and the magnitude of the calcium response can be quantified.

-

In Vivo Assessment of Scratching Behavior in Mice

This protocol describes the methodology to quantify itch-related scratching behavior in mice following intradermal injection of BAM(8-22).

Materials:

-

Male C57BL/6 mice (or other appropriate strain)

-

BAM(8-22) peptide solution (e.g., 100 µg in 20 µL of saline)

-

Saline (vehicle control)

-

30-gauge needles and syringes

-

Observation chambers

-

Video recording equipment

Procedure:

-

Acclimatization:

-

Acclimatize mice to the observation chambers for at least 30 minutes for 2-3 days prior to the experiment.

-

-

Injection:

-

Gently restrain the mouse.

-

Administer an intradermal injection of BAM(8-22) solution or vehicle into the nape of the neck or the cheek.

-

-

Behavioral Observation:

-

Immediately after the injection, place the mouse back into the observation chamber.

-

Record the behavior of the mouse for a period of 30-60 minutes.

-

A bout of scratching is defined as the mouse lifting a hind paw to the injection site and performing one or more scratching motions, ending when the paw is returned to the floor or the mouse begins to lick the paw.

-

-

Data Analysis:

-

A trained observer, blinded to the treatment groups, should score the video recordings.

-

Count the total number of scratching bouts during the observation period.

-

Statistical analysis (e.g., t-test or ANOVA) should be used to compare the scratching behavior between the BAM(8-22) and vehicle-treated groups.

-

In Vivo Assessment of Mechanical Allodynia (von Frey Test)

This protocol outlines the von Frey test to measure mechanical sensitivity in rodents following intrathecal administration of BAM(8-22) in a model of neuropathic pain.

Materials:

-

Mice or rats with an induced model of neuropathic pain (e.g., chronic constriction injury)

-

BAM(8-22) peptide solution for intrathecal injection

-

Set of calibrated von Frey filaments

-

Elevated wire mesh platform with individual testing chambers

Procedure:

-

Acclimatization:

-

Acclimatize the animals to the testing environment and apparatus for several days before the experiment.

-

-

Intrathecal Injection:

-

Briefly anesthetize the animal.

-

Perform an intrathecal injection into the lumbar region (L4-L5 or L5-L6 intervertebral space) with BAM(8-22) solution or vehicle. A successful injection is often indicated by a slight tail flick.

-

-

Behavioral Testing:

-

At a predetermined time after the injection (e.g., 30 minutes), place the animal on the wire mesh platform.

-

Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.

-

A positive response is defined as a brisk withdrawal, shaking, or licking of the paw.

-

The 50% paw withdrawal threshold is determined using the up-down method.

-

-

Data Analysis:

-

Calculate the 50% paw withdrawal threshold for each animal.

-

Use appropriate statistical tests to compare the withdrawal thresholds between the BAM(8-22) and vehicle-treated groups.

-

Conclusion

BAM(8-22) is a multifaceted endogenous peptide that plays a significant role in sensory signaling, particularly in the perception of itch and the modulation of pain. Its specific action on Mrgpr receptors, independent of the opioid system, makes it and its receptors promising targets for the development of novel therapeutics for chronic pruritus and certain pain conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the physiological and pathophysiological roles of BAM(8-22) and to screen for new modulators of its activity. The continued investigation into the signaling pathways and downstream effectors of BAM(8-22) will undoubtedly uncover new avenues for therapeutic intervention in a range of sensory disorders.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Fast Neuronal Calcium Signals in Brain Slices Loaded With Fluo-4 AM Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lumbar Intrathecal Injection of Gene Therapy Vectors for Central Nervous System Targeting in Mice and Rats [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. 2.10. von Frey Test for Determining Mechanical Allodynia [bio-protocol.org]

The Discovery and Origin of BAM(8-22): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, origin, and fundamental properties of Bovine Adrenal Medulla (8-22), or BAM(8-22), a significant endogenous peptide in the field of sensory neuroscience and pharmacology. Initially isolated from the bovine adrenal medulla, BAM(8-22) is a proteolytically cleaved product of proenkephalin A. Unlike its precursor, BAM22P, it lacks the classic Met-enkephalin motif and thus displays no affinity for opioid receptors. Instead, it has been identified as a potent agonist for the Mas-related G protein-coupled receptor X1 (MRGPRX1) and its rodent orthologs, as well as for sensory neuron-specific receptors (SNSRs). This guide details the biochemical origins of BAM(8-22), its receptor binding and activation profile, and the key experimental methodologies that have been instrumental in its characterization. Quantitative data are presented in structured tables for clarity, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as a comprehensive resource for researchers investigating the physiological roles of BAM(8-22) and its potential as a therapeutic target for conditions such as chronic pruritus and pain.

Discovery and Origin of BAM(8-22)

BAM(8-22) was first identified as an endogenous peptide isolated from the bovine adrenal medulla.[1][2] It is a 15-amino acid peptide fragment derived from the post-translational processing of proenkephalin A, a precursor polypeptide for various opioid peptides.[3][4] Specifically, BAM(8-22) is the C-terminal fragment of a larger peptide, Bovine Adrenal Medulla Peptide 22 (BAM22P).[5] The proteolytic cleavage of BAM22P to yield BAM(8-22) is a crucial step in its biosynthesis and is mediated by prohormone convertases such as PCSK1 and PCSK2.[5]

A key distinguishing feature of BAM(8-22) is the absence of the N-terminal Met-enkephalin motif (YGGFM) that is present in BAM22P and other opioid peptides.[1] This structural difference accounts for its lack of affinity for opioid receptors, directing its biological activity towards a distinct class of receptors.[1][4]

Physicochemical Properties

| Property | Value |

| Amino Acid Sequence | VGRPEWWMDYQKRYG[1] |

| Molecular Weight | 1971.22 Da[1] |

| Molecular Formula | C₉₁H₁₂₇N₂₅O₂₃S[1] |

Receptor Binding and Activation

BAM(8-22) is a potent agonist for the Mas-related G protein-coupled receptor (MRGPR) family, with high specificity for the human MRGPRX1 and its rodent orthologs, mouse MRGPRC11 and rat MRGPRC.[3] It also demonstrates high affinity for sensory neuron-specific receptors (SNSRs), particularly SNSR3 and SNSR4.[5]

Quantitative Receptor Activation Data

| Receptor | Ligand | Assay Type | Parameter | Value (nM) |

| MRGPRX1 | BAM(8-22) | Functional Assay | EC₅₀ | 8 - 150[1] |

| SNSR3 | BAM(8-22) | Functional Assay | EC₅₀ | 28[5] |

| SNSR4 | BAM(8-22) | Functional Assay | EC₅₀ | 14[5] |

| HVA Ca²⁺ Channels | BAM(8-22) | Patch Clamp | IC₅₀ | 660 |

Signaling Pathways

The activation of MRGPRX1 by BAM(8-22) initiates intracellular signaling cascades that are primarily involved in sensory perception, such as itch and pain. A prominent pathway involves the coupling of MRGPRX1 to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade can lead to the activation of the transient receptor potential ankyrin 1 (TRPA1) channel, a key mediator of histamine-independent itch.[6]

Additionally, BAM(8-22) has been shown to inhibit high-voltage-activated (HVA) calcium channels in sensory neurons, a mechanism that may contribute to its role in modulating nociceptive signaling.

Experimental Protocols

Original Isolation and Sequencing of BAM Peptides from Bovine Adrenal Medulla

The initial isolation of BAM peptides, including the related BAM-12P, was a seminal work in the field. While the specific protocol for BAM(8-22) is not detailed in a single source, the general methodology can be reconstructed from the original literature describing the isolation of BAM peptides.[2]

Methodology Outline:

-

Tissue Extraction: Bovine adrenal medullas were homogenized in an acidic medium (e.g., acetic acid) to extract peptides and prevent enzymatic degradation.

-

Gel Filtration Chromatography: The crude extract was subjected to gel filtration chromatography (e.g., using Sephadex G-50) to separate peptides based on their molecular weight.

-

Ion-Exchange Chromatography: Fractions containing peptides of interest were further purified using ion-exchange chromatography (e.g., CM-cellulose) to separate them based on charge.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC was used for the final purification of individual peptides.

-

Amino Acid Analysis and Sequencing: The purified peptides were subjected to amino acid analysis and sequencing using techniques like Edman degradation to determine their primary structure.

-

Radioimmunoassay (RIA): Throughout the purification process, fractions were screened for opioid-like activity using radioimmunoassays with antibodies raised against related opioid peptides.

Proenkephalin A Processing to BAM(8-22)

The generation of BAM(8-22) from its precursor, BAM22P, is a key enzymatic process. Studies have implicated prohormone convertases in this cleavage.[5]

In Vivo Pruritus Model (Mouse)

Objective: To assess the pruritic (itch-inducing) effects of BAM(8-22) in a mouse model of cholestatic pruritus.

Methodology:

-

Animal Model: Male C57BL/6 mice are used. Cholestasis is induced by bile duct ligation (BDL). Sham-operated mice serve as controls.

-

BAM(8-22) Administration: A solution of BAM(8-22) in saline is injected intradermally into the cheek of the mice.

-

Behavioral Observation: Following injection, the mice are placed in an observation chamber, and their scratching behavior is video-recorded for a defined period (e.g., 30 minutes).

-

Data Analysis: The number of scratching bouts directed towards the injection site is quantified by blinded observers. Statistical analysis is performed to compare the scratching response between BDL and sham-operated mice.

Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons

Objective: To measure the intracellular calcium mobilization in response to BAM(8-22) in primary sensory neurons.

Methodology:

-

DRG Neuron Culture: Dorsal root ganglia are dissected from mice and enzymatically dissociated to obtain a single-cell suspension of sensory neurons. The neurons are plated on coated coverslips and cultured.

-

Calcium Indicator Loading: The cultured neurons are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).

-

Live-Cell Imaging: The coverslips with the loaded neurons are mounted on a perfusion chamber on an inverted microscope equipped for fluorescence imaging.

-

BAM(8-22) Application: A baseline fluorescence is recorded, after which a solution of BAM(8-22) is perfused over the cells.

-

Data Acquisition and Analysis: Changes in intracellular calcium concentration are measured by recording the fluorescence intensity over time. The magnitude and kinetics of the calcium response are quantified for individual neurons.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To investigate the effect of BAM(8-22) on voltage-gated calcium channels in sensory neurons.

Methodology:

-

Cell Preparation: DRG neurons are prepared as for calcium imaging, or a suitable cell line expressing the receptor of interest (e.g., MRGPRX1) is used.

-

Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record ionic currents from single neurons. A glass micropipette filled with an internal solution is sealed onto the cell membrane.

-

Voltage Protocol: A voltage-step protocol is applied to the cell to elicit high-voltage-activated (HVA) calcium currents.

-

BAM(8-22) Application: After recording a stable baseline current, BAM(8-22) is applied to the bath solution.

-

Data Analysis: The amplitude of the HVA calcium current before and after the application of BAM(8-22) is measured and compared to determine the extent of inhibition.

Conclusion

BAM(8-22) has emerged as a critical endogenous peptide with a distinct pharmacological profile that separates it from classical opioid peptides derived from the same precursor. Its discovery and characterization have opened new avenues for understanding the molecular mechanisms of itch and pain. The high specificity of BAM(8-22) for MRGPRX1, a receptor largely restricted to sensory neurons, makes it and its receptor a promising target for the development of novel analgesics and anti-pruritic agents with potentially fewer side effects than currently available treatments. The experimental protocols detailed in this guide provide a foundation for further research into the physiological and pathophysiological roles of the BAM(8-22)/MRGPRX1 signaling axis. Continued investigation in this area holds significant promise for advancing our knowledge of sensory biology and for the development of innovative therapeutics.

References

- 1. The proenkephalin A fragment, peptide E: central processing and CNS activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new endogenous opioid peptide from bovine adrenal medulla: isolation and amino acid sequence of a dodecapeptide (BAM-12P) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. qyaobio.com [qyaobio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BAM8-22 and its receptor MRGPRX1 may attribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BAM (8-22) - SB PEPTIDE [sb-peptide.com]

BAM(8-22): A Proenkephalin A Cleavage Product as a Selective Agonist for Mas-Related G-Protein-Coupled Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine Adrenal Medulla (BAM)(8-22) is a 15-amino acid peptide that has emerged as a significant research tool and potential therapeutic target.[1] Arising from the post-translational processing of proenkephalin A, BAM(8-22) is distinguished by its selective agonist activity at Mas-related G-protein-coupled receptors (Mrgprs), specifically MrgprC11 in rodents and its human ortholog, MrgprX1.[1][2] Unlike its precursor and other proenkephalin A-derived peptides, BAM(8-22) lacks the N-terminal Met-enkephalin motif, rendering it inactive at opioid receptors.[1] This selectivity makes it an invaluable tool for elucidating the physiological roles of MrgprX1, which is predominantly expressed in small-diameter dorsal root ganglia (DRG) neurons and implicated in sensory processes such as itch (pruritus) and pain (nociception). This technical guide provides a comprehensive overview of BAM(8-22), including its biochemical origins, pharmacology, associated signaling pathways, and detailed experimental protocols for its characterization.

I. Biochemical Profile and Processing of BAM(8-22)

BAM(8-22) is a product of the enzymatic cleavage of proenkephalin A, a precursor polypeptide for several opioid peptides.[3] The generation of BAM(8-22) involves a multi-step process, beginning with the cleavage of proenkephalin A to yield larger fragments like BAM22P.[3] Subsequent processing by prohormone convertases, such as PCSK1 and PCSK2, is thought to be essential for the generation of the final 15-amino acid active peptide, BAM(8-22).[3]

A. Proenkephalin A Processing Workflow

The following diagram illustrates the proteolytic processing cascade leading to the formation of BAM(8-22).

Caption: Proteolytic processing of Proenkephalin A to BAM(8-22).

II. Pharmacology and Quantitative Data

BAM(8-22) acts as a potent and selective agonist for MrgprX1 (human) and MrgprC11 (rodent).[2] Its binding to these receptors initiates intracellular signaling cascades that modulate neuronal activity.

A. Receptor Binding and Activation

The potency of BAM(8-22) is typically quantified by its half-maximal effective concentration (EC50) in functional assays. The following table summarizes key quantitative data for BAM(8-22) activity.

| Parameter | Receptor | Species | Value | Assay Type | Reference |

| EC50 | MRGPRX1 | Human | 8 - 150 nM | Calcium Mobilization | |

| EC50 | MrgprC11 | Mouse | ~300 nM | Not Specified | [4][5] |

| EC50 | Mm-MRGPRX1 | Macaca mulatta | 2.57 µM | Calcium Accumulation | [6] |

| Ki | SNSR3 (MrgprX1) | Human | 2 - 4 nM | Radioligand Binding | [7] |

B. In Vivo Activity

BAM(8-22) has been demonstrated to elicit distinct physiological responses when administered in vivo. The table below outlines some of the reported dosages and their observed effects in animal models.

| Effect | Species | Administration Route | Dosage | Model | Reference |

| Itch Induction | Mouse | Intradermal | 50 µL of 1 mM | Wild-type | [2] |

| Itch Induction | Mouse | Cheek Injection | 100 µg | Wild-type | [3] |

| Analgesia | Rat | Intrathecal | 3 - 30 nmol | NMDA-induced pain | [2] |

| Analgesia | Mouse | Intrathecal | 0.8 - 8.0 nmol | Bone cancer pain | [8] |

| Analgesia | Mouse | Intrathecal | 0.5 mM, 5 µL | Neuropathic pain | [9] |

| Visceral Hypersensitivity | Mouse | Intracolonic | Not Specified | Colorectal distention | [10] |

III. Signaling Pathways

Activation of MrgprX1 by BAM(8-22) primarily couples to the Gαq/11 signaling pathway.[3][11] This initiates a cascade of intracellular events, leading to the mobilization of intracellular calcium and the activation of downstream effectors such as transient receptor potential (TRP) channels.

A. MrgprX1 Signaling Cascade

The diagram below outlines the key steps in the MrgprX1 signaling pathway following activation by BAM(8-22).

Caption: BAM(8-22)-induced MrgprX1 signaling pathway.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of BAM(8-22).

A. Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

1. Cell Culture and Plating:

-

Culture HEK293 cells stably expressing human MrgprX1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

-

Seed cells into black, clear-bottom 384-well microplates and incubate at 37°C.[12]

2. Dye Loading:

-

Replace the culture medium with a dye loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), probenecid, and a buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[12]

-

Incubate the plate for 30-60 minutes at 37°C to allow for dye uptake.[12]

3. Compound Addition and Measurement:

-

Prepare serial dilutions of BAM(8-22) in HBSS.

-

Utilize a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence.

-

Add the BAM(8-22) solutions to the wells and immediately begin recording the fluorescent signal for a set duration (e.g., 2 minutes).[13]

4. Data Analysis:

-

The response is typically quantified as the maximum change in fluorescence intensity minus the baseline.

-

Plot the response against the logarithm of the BAM(8-22) concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

B. In Vivo Itch Behavior Assay (Mouse)

This protocol assesses the pruritic effects of BAM(8-22) in mice.

1. Animal Acclimation:

-

Acclimate male C57BL/6 mice to the testing environment for at least 30 minutes before the experiment.

2. Compound Administration:

-

Prepare a solution of BAM(8-22) (e.g., 1 mM) in sterile saline.

-

Administer a 50 µL intradermal injection of the BAM(8-22) solution into the nape of the neck or the cheek.[2][3]

3. Behavioral Observation:

-

Immediately after injection, place the mouse in an observation chamber.

-

Videotape the animal's behavior for a period of 30-60 minutes.

-

A blinded observer should subsequently score the number of scratching bouts directed towards the injection site. A bout is defined as one or more rapid movements of the hind paw towards the injection site.

4. Data Analysis:

-

Compare the number of scratching bouts in the BAM(8-22)-treated group to a vehicle-treated control group using an appropriate statistical test (e.g., Student's t-test).

C. In Vivo Pain Modulation Assay (Mouse Model of Neuropathic Pain)

This protocol evaluates the analgesic potential of BAM(8-22) in a mouse model of neuropathic pain.

1. Induction of Neuropathic Pain:

-

Induce neuropathic pain in mice using a model such as chronic constriction injury (CCI) of the sciatic nerve.

2. Assessment of Baseline Hypersensitivity:

-

Measure baseline mechanical allodynia using von Frey filaments or thermal hyperalgesia using a plantar test apparatus.

3. Compound Administration:

-

Prepare a solution of BAM(8-22) (e.g., 0.5 mM) in sterile saline.

-

Administer a 5 µL intrathecal injection of the BAM(8-22) solution.[9]

4. Post-Treatment Behavioral Testing:

-

At various time points after administration (e.g., 30 minutes, 1 hour, 2 hours), re-assess mechanical or thermal sensitivity as described in step 2.[8][9]

5. Data Analysis:

-

Compare the paw withdrawal thresholds or latencies before and after BAM(8-22) administration.

-

Analyze the data using appropriate statistical methods, such as a two-way ANOVA with post-hoc tests, to determine the significance of the analgesic effect.

V. Conclusion

BAM(8-22) is a critical tool for investigating the role of MrgprX1 in sensory biology. Its selectivity and potent agonist activity have enabled significant advances in our understanding of non-histaminergic itch and the modulation of pain pathways. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the therapeutic potential of targeting the BAM(8-22)/MrgprX1 axis for the development of novel analgesics and anti-pruritics. The continued study of this peptide and its receptor holds promise for addressing unmet clinical needs in chronic pain and itch conditions.

References

- 1. BAM (8-22) | MRGPR activator | Hello Bio [hellobio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BAM8-22 and its receptor MRGPRX1 may attribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MRGPR_TargetMol [targetmol.com]

- 5. Mas-related G protein-coupled receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 6. Evolutionary scenarios for the specific recognition of nonhomologous endogenous peptides by G protein–coupled receptor paralogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mas-related G-protein-coupled receptor c agonist bovine adrenal medulla 8-22 attenuates bone cancer pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

The Itch and the Key: Unraveling the Structure-Activity Relationship of BAM(8-22) at the MRGPRX1 Receptor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Bovine Adrenal Medulla peptide 8-22 (BAM(8-22)), a 15-amino acid endogenous peptide derived from proenkephalin A, has emerged as a key player in the modulation of itch and pain. Its primary biological activity is mediated through the Mas-related G protein-coupled receptor X1 (MRGPRX1), a receptor predominantly expressed in small-diameter primary sensory neurons.[1][2] Unlike its parent peptide, BAM(8-22) lacks the N-terminal Met-enkephalin motif, rendering it inactive at opioid receptors and making it a specific tool for probing MRGPRX1 function.[3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of BAM(8-22), detailing the molecular determinants of its interaction with MRGPRX1 and the subsequent signaling cascades. This information is critical for the rational design of novel therapeutics targeting itch, pain, and other sensory disorders.

Structure-Activity Relationship of BAM(8-22) Analogs

The biological activity of BAM(8-22) is highly dependent on its primary sequence and conformation. Studies involving truncation, alanine scanning, and amino acid substitution have elucidated the key residues and structural motifs required for potent activation of MRGPRX1.

Key Structural Features for Activity

NMR and molecular dynamics simulations have revealed that BAM(8-22) adopts a relatively well-defined alpha-helical conformation from Glu(12) to Arg(20) in solution, with flexible N- and C-termini. The integrity of this helical structure is considered essential for its biological activity.[4]

Quantitative SAR Data

The following table summarizes the functional potency (EC50) of BAM(8-22) and its analogs at the human MRGPRX1 receptor, as determined by in vitro functional assays such as calcium mobilization.

| Peptide/Analog | Sequence | EC50 (nM) | Fold Change vs. BAM(8-22) | Reference(s) |

| BAM(8-22) | VGRPEWWMDYQKRYG | 8 - 150 | - | |

| BAM(15-22) | MDYQKRYG | No Activity | >1000 | [1] |

| BAM(8-18) | VGRPEWWMDYQ | No Activity | >1000 | [1] |

| [Ala13]-BAM(8-22) | VGRPEA WMDYQKRYG | Significantly Reduced Activity | - | [5] |

| [Ala14]-BAM(8-22) | VGRPEWA MDYQKRYG | Significantly Reduced Activity | - | [5] |

| [Ala17]-BAM(8-22) | VGRPEWWMDA QKRYG | Significantly Reduced Activity | - | [5] |

| [Ala20]-BAM(8-22) | VGRPEWWMDYQKRA G | Significantly Reduced Activity | - | [5] |

Note: "Significantly Reduced Activity" indicates that the referenced study reported a substantial loss of potency, though a specific EC50 value was not always provided. Alanine scanning mutagenesis has highlighted the critical role of several residues, including Trp13, Trp14, Tyr17, and Arg20, in the interaction with MRGPRX1.[5] Truncation studies have demonstrated that both the N-terminal and C-terminal regions of the core peptide are essential for receptor activation, as both BAM(15-22) and BAM(8-18) were found to be inactive.[1]

Experimental Protocols

The characterization of BAM(8-22) and its analogs relies on a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCR signaling.

Cell Culture and Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing human MRGPRX1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded into black-walled, clear-bottom 96-well or 384-well plates at a density of 40,000 to 80,000 cells per well and allowed to adhere overnight.[6]

Dye Loading:

-

The growth medium is removed, and cells are washed once with Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES.

-

Cells are incubated with a Fluo-4 AM dye-loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 1 hour at 37°C.[7] Some protocols may recommend a subsequent incubation at room temperature for 15-30 minutes.[7]

Compound Addition and Signal Detection:

-

After incubation, the dye-loading solution is removed, and cells are washed with HBSS.

-

100 µL (for 96-well plates) or 25 µL (for 384-well plates) of HBSS is added to each well.[7]

-

The plate is placed in a fluorescence microplate reader (e.g., FLIPR, FlexStation).

-

Baseline fluorescence is recorded for a set period before the automated addition of BAM(8-22) or its analogs at various concentrations.

-

Fluorescence intensity is monitored continuously at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[6]

-

The change in fluorescence (peak minus baseline) is used to determine the agonist response. EC50 values are calculated from the dose-response curves.

[35S]GTPγS Binding Assay

This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein coupling.

Membrane Preparation:

-

HEK293 cells expressing MRGPRX1 are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 µM GDP, pH 7.4). Protein concentration is determined using a standard method (e.g., BCA assay).

Assay Procedure:

-

In a 96-well plate, cell membranes (5-20 µg protein/well) are incubated with varying concentrations of BAM(8-22) or its analogs.

-

The reaction is initiated by the addition of [35S]GTPγS (final concentration ~0.1-0.5 nM).

-

The plate is incubated at 30°C for 30-60 minutes with gentle agitation.[8]

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are then washed with ice-cold wash buffer.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

EC50 and Emax values are determined by non-linear regression analysis of the specific binding data.

In Vivo Scratching Behavior Assay

This assay assesses the pruritic (itch-inducing) activity of BAM(8-22) and its analogs in animal models.

Animal Model:

-

Male C57BL/6 mice are typically used.

-

The nape of the neck is shaved 24 hours before the experiment.

Procedure:

-

Mice are acclimated to individual observation chambers for at least 30 minutes.

-

BAM(8-22) or its analogs, dissolved in saline, are administered via intradermal injection into the shaved area of the neck in a small volume (e.g., 20-50 µL).[9]

-

Immediately after injection, the number of scratching bouts directed towards the injection site is counted for a defined period (e.g., 30-60 minutes). A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

-

The total number of scratches is compared between different treatment groups.

Signaling Pathways of BAM(8-22) at MRGPRX1

Activation of MRGPRX1 by BAM(8-22) initiates a dual signaling cascade through both Gq/11 and Gi/o G protein families, leading to distinct downstream cellular responses.[1][10]

Gq/11 Signaling Pathway

The Gq/11 pathway is primarily associated with the sensation of itch.

Caption: Gq/11 signaling cascade initiated by BAM(8-22) binding to MRGPRX1.

Upon binding of BAM(8-22), MRGPRX1 activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of calcium from intracellular stores, while DAG can sensitize and activate the transient receptor potential ankyrin 1 (TRPA1) channel, a key ion channel involved in itch transduction.[1] The resulting influx of cations leads to neuronal depolarization and the propagation of an itch signal.

Gi/o Signaling Pathway

The Gi/o pathway is implicated in the analgesic effects observed upon central administration of BAM(8-22).

Caption: Gi/o signaling cascade initiated by BAM(8-22) at central MRGPRX1.

Activation of MRGPRX1 in the central terminals of sensory neurons leads to the activation of Gi/o proteins.[1][10] The Gαi subunit inhibits adenylyl cyclase, reducing cAMP levels. The dissociated Gβγ subunits can directly inhibit voltage-gated calcium channels, thereby reducing neurotransmitter release from the presynaptic terminal.[10] Additionally, Gi/o signaling has been shown to modulate the activity of tetrodotoxin-resistant sodium channels, further contributing to the inhibition of neuronal excitability and pain transmission.[5]

Conclusion

The structure-activity relationship of BAM(8-22) at the MRGPRX1 receptor is a finely tuned interplay of specific amino acid residues and the peptide's secondary structure. The dual signaling capacity of MRGPRX1 through Gq and Gi pathways highlights its complex role in both promoting itch and inhibiting pain. A thorough understanding of these molecular interactions and signaling mechanisms, as outlined in this guide, is paramount for the development of selective and potent modulators of MRGPRX1 for the therapeutic management of pruritus and chronic pain. Future research focused on developing stable, small-molecule mimetics of the key pharmacophoric elements of BAM(8-22) holds significant promise for advancing this field.

References

- 1. Ligand recognition and G protein coupling of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BAM (8-22) | MRGPR activator | Hello Bio [hellobio.com]

- 4. uniprot.org [uniprot.org]

- 5. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content.abcam.com [content.abcam.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Target: A Technical Guide to the Receptor for BAM(8-22)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the identification and characterization of the target receptor for the endogenous peptide Bovine Adrenal Medulla (8-22), commonly known as BAM(8-22). This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. The primary aim is to equip researchers and drug development professionals with a comprehensive understanding of the molecular interactions and functional consequences of BAM(8-22) engagement with its cognate receptor, facilitating further investigation and therapeutic development.

Introduction

BAM(8-22) is a proteolytic cleavage product of proenkephalin A. Unlike its precursor, BAM(8-22) lacks the Met-enkephalin motif and therefore exhibits no affinity for opioid receptors[1]. Instead, it has been identified as a potent agonist for a member of the Mas-related G protein-coupled receptor (MRGPR) family. This guide focuses on the definitive identification of this receptor and the elucidation of its downstream signaling cascades.

Primary Target Receptor Identification

Quantitative Data Summary

The interaction of BAM(8-22) with MRGPRX1 has been quantified through various functional assays. The following tables summarize the key potency and efficacy data available in the literature.

Table 1: Functional Potency of BAM(8-22) at MRGPRX1

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Calcium Mobilization | HEK293 | EC50 | 8 - 150 | [1] |

| Gαi-Gγ Dissociation | - | EC50 | Varies with mutations | [2][5][6] |

Table 2: Inhibitory Potency of BAM(8-22) in a Functional Context

| Assay Type | System | Parameter | Value (µM) | Reference |

| Inhibition of High-Voltage Activated (HVA) Ca2+ Current | Native DRG Neurons | IC50 | 0.66 ± 0.05 | [7] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of BAM(8-22) with MRGPRX1.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation, a hallmark of Gαq/11 signaling.

Cell Culture and Transfection:

-

HEK293T cells are transiently transfected with a plasmid encoding human MRGPRX1.

-

Cells are cultured overnight in DMEM supplemented with 10% FBS, penicillin, and streptomycin.

Assay Procedure:

-

Transfected cells are plated into poly-L-lysine-coated 384-well black, clear-bottom plates.

-

The culture medium is replaced with a Dye Loading Buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid.

-

Cells are incubated for 30-60 minutes at 37°C to allow for dye loading.

-

Varying concentrations of BAM(8-22) are added to the wells.

-

Changes in intracellular calcium are monitored by measuring the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

-

The data is analyzed to determine the EC50 value, representing the concentration of BAM(8-22) that elicits a half-maximal response.

Gαi-Gγ Dissociation Assay (BRET-based)

This assay is used to quantify the activation of the Gαi signaling pathway by monitoring the dissociation of the Gαi and Gβγ subunits.

Assay Principle:

-

A Bioluminescence Resonance Energy Transfer (BRET) system is utilized, where one component of the G protein heterotrimer (e.g., Gαi) is fused to a donor molecule (e.g., Renilla luciferase) and another (e.g., Gγ) is fused to an acceptor molecule (e.g., a fluorescent protein).

-

In the inactive state, the donor and acceptor are in close proximity, allowing for BRET.

-

Upon receptor activation by an agonist, the G protein dissociates, leading to a decrease in the BRET signal.

Procedure:

-

Cells are co-transfected with plasmids encoding MRGPRX1, the BRET-tagged Gαi and Gβγ subunits.

-

Transfected cells are plated in a suitable microplate format.

-

The luciferase substrate (e.g., coelenterazine h) is added to the cells.

-

BAM(8-22) at various concentrations is added to the wells.

-

The emissions from both the donor and acceptor molecules are measured simultaneously.

-

The BRET ratio is calculated, and the change in this ratio upon agonist addition is used to determine the EC50 for Gαi activation.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique is employed to measure the effect of MRGPRX1 activation on ion channel activity in neurons.

Cell Preparation:

-

Dorsal root ganglion (DRG) neurons are isolated from transgenic mice expressing human MRGPRX1.

Recording Procedure:

-

Whole-cell patch-clamp recordings are performed on the isolated DRG neurons.

-

High-voltage activated (HVA) calcium currents are evoked by a voltage-step protocol.

-

A baseline current is established.

-

BAM(8-22) is applied to the neuron via perfusion.

-

The effect of BAM(8-22) on the HVA calcium current is recorded.

-

The IC50 value is determined by measuring the concentration of BAM(8-22) that causes a 50% inhibition of the calcium current.

Signaling Pathways

BAM(8-22) binding to MRGPRX1 activates a dual signaling cascade involving both Gαq/11 and Gαi G-protein subunits[2][3][8].

Gαq/11 Signaling Pathway

Activation of the Gαq/11 pathway by BAM(8-22) leads to an increase in intracellular calcium, which is a key mechanism for neuronal excitation and the sensation of itch.

Gαi Signaling Pathway

The Gαi pathway activated by BAM(8-22) is primarily inhibitory, leading to the modulation of ion channel activity and a decrease in neuronal excitability. This pathway is implicated in the analgesic effects of MRGPRX1 activation.

Experimental Workflow

The logical flow for identifying and characterizing the BAM(8-22) target receptor involves a series of integrated experimental stages.

Conclusion

The collective evidence strongly establishes MRGPRX1 as the primary target receptor for BAM(8-22). The activation of this receptor triggers dual Gαq/11 and Gαi signaling pathways, leading to distinct physiological outcomes, namely itch and analgesia. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the BAM(8-22)-MRGPRX1 axis. Future research focusing on the development of selective modulators for MRGPRX1 holds promise for novel treatments for chronic itch and pain conditions.

References

- 1. BAM (8-22) | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]

- 2. researchgate.net [researchgate.net]

- 3. Ligand recognition and G protein coupling of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidetopharmacology.org [guidetopharmacology.org]

- 5. Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of BAM(8-22) in Sensory Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bovine Adrenal Medulla (8-22), or BAM(8-22), is a proteolytically cleaved peptide product of proenkephalin A. Unlike its parent molecule, BAM(8-22) lacks the canonical opioid motif and does not interact with opioid receptors.[1] Instead, it has emerged as a potent and specific agonist for a class of Mas-related G-protein-coupled receptors (Mrgprs), namely MrgprC11 in mice and its human ortholog, MrgprX1.[1][2] These receptors are predominantly expressed in small-diameter primary sensory neurons, positioning BAM(8-22) as a key player in the modulation of sensory information, including itch and pain. This technical guide provides an in-depth overview of the physiological roles of BAM(8-22) in sensory neurons, detailing its mechanism of action, its effects on neuronal excitability, and its implications for sensory processing and potential therapeutic development.

Introduction

The study of sensory transduction, particularly in the context of pain and itch, is a critical area of research for identifying novel therapeutic targets. The discovery of specific ligands for sensory neuron-specific receptors has opened new avenues for understanding these processes. BAM(8-22) has been identified as such a ligand, with a distinct physiological profile that differentiates it from classical neuropeptides. Its selective activation of MrgprC11/X1 receptors on a subset of sensory neurons allows for the targeted modulation of specific sensory modalities.[1][2] This guide will synthesize the current understanding of BAM(8-22)'s function, focusing on the molecular and cellular mechanisms through which it exerts its effects on sensory neuron activity.

Mechanism of Action: Receptor Activation and Signaling Pathways

BAM(8-22) exerts its physiological effects primarily through the activation of MrgprC11 in rodents and MrgprX1 in humans.[1][2] These receptors are G-protein-coupled receptors (GPCRs) and their activation by BAM(8-22) initiates intracellular signaling cascades that ultimately modulate neuronal function.

Receptor Binding and Activation

BAM(8-22) binds to the extracellular domain of MrgprX1, inducing a conformational change that facilitates the coupling and activation of intracellular G-proteins.[3] Structural studies have begun to elucidate the specific binding pocket and the molecular determinants of agonist-induced receptor activation.

Downstream Signaling Cascades

The activation of MrgprX1 by BAM(8-22) is known to engage multiple G-protein signaling pathways, leading to a diverse range of cellular responses:

-

Gαq/11 Pathway: A primary signaling pathway activated by BAM(8-22) is the Gαq/11 pathway.[2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, leading to a transient increase in cytosolic Ca2+ concentration.[2] DAG, along with elevated Ca2+, activates protein kinase C (PKC).

-

Gαi/o Pathway: In addition to the Gαq/11 pathway, there is substantial evidence for the coupling of MrgprX1 to the Gαi/o pathway.[4] This pathway is pertussis toxin (PTX)-sensitive and leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. The βγ subunits of the Gαi/o protein can also directly modulate the activity of various ion channels.[5]

The following diagram illustrates the primary signaling pathways activated by BAM(8-22) in sensory neurons.

Physiological Effects on Sensory Neurons

The activation of these signaling pathways by BAM(8-22) leads to several key physiological effects on sensory neurons, influencing their excitability and neurotransmitter release.

Modulation of Ion Channel Activity

A significant effect of BAM(8-22) is the modulation of various ion channels, which directly impacts neuronal excitability.

-

Inhibition of High-Voltage-Activated (HVA) Calcium Channels: BAM(8-22) has been shown to inhibit HVA calcium channels, particularly N-type (CaV2.2) and to a lesser extent P/Q-type (CaV2.1) channels, in dorsal root ganglion (DRG) neurons.[4][6] This inhibition is primarily mediated by the Gαi/o pathway and is partially voltage-dependent.[4][5] The inhibition of these channels at presynaptic terminals is expected to reduce neurotransmitter release.

-

Modulation of Potassium Channels: Studies have also indicated that BAM(8-22) can modulate M-type potassium channels.[7]

-

Sensitization of Transient Receptor Potential (TRP) Channels: BAM(8-22), through the Gαq/11-PKC pathway, can sensitize TRPV1 channels, lowering their activation threshold to other stimuli such as heat and protons.

Calcium Mobilization

As a consequence of Gαq/11 activation, BAM(8-22) application leads to a robust and transient increase in intracellular calcium concentration in a subset of DRG neurons.[2][8] This calcium signal is a key event in the initiation of downstream cellular responses.

Role in Sensory Perception

The molecular and cellular effects of BAM(8-22) translate into distinct sensory perceptions, primarily itch and pain.

Itch (Pruritus)

BAM(8-22) is a potent pruritogen, inducing itch sensations in humans in a histamine-independent manner.[2] In mice, intradermal injection of BAM(8-22) elicits robust scratching behavior.[4] This pruritic effect is mediated by the activation of MrgprC11/X1 on a specific subpopulation of sensory neurons that are distinct from histamine-responsive neurons.

Nociception and Pain Modulation

The role of BAM(8-22) in nociception is complex and appears to be dependent on the site of action.

-

Peripheral Nociception: When applied to the skin, BAM(8-22) can evoke nociceptive sensations such as pricking, stinging, and burning in humans.[2][9]

-

Spinal Analgesia: In contrast to its peripheral effects, intrathecal administration of BAM(8-22) has been shown to attenuate inflammatory and neuropathic pain in rodent models.[10] This analgesic effect is attributed to the inhibition of presynaptic calcium channels at the central terminals of nociceptive sensory neurons in the spinal cord, leading to reduced neurotransmitter release and a dampening of pain signals.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of BAM(8-22).

| Parameter | Receptor | Cell Type | Value | Reference |

| EC50 (Activation) | MrgprX1 | HEK293 cells | 8 - 150 nM | [11] |

| IC50 (HVA Ca²⁺ Current Inhibition) | MrgprX1 | Mouse DRG neurons | 0.66 ± 0.05 µM | [4] |

Table 1: Receptor Activation and Ion Channel Modulation by BAM(8-22)

| Animal Model | Administration Route | BAM(8-22) Concentration/Dose | Observed Effect | Reference |

| Human | Topical (spicules) | 1 mg/ml | Itch and nociceptive sensations | [12][13] |

| Mouse | Intradermal | 100 µg / 10 µL | Scratching behavior | [14] |

| Mouse | Subcutaneous | 1.0 mM, 5 µL | Scratching behavior | [4] |

| Mouse | Intrathecal | 0.5 mM, 5 µL | Attenuation of neuropathic heat hypersensitivity | [4][10] |

| Rat | Intrathecal | 0.1 mM, 30 µL | Attenuation of windup of WDR neurons | [10] |

Table 2: In Vivo Effects of BAM(8-22) in Behavioral and Electrophysiological Assays

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the physiological role of BAM(8-22).

Calcium Imaging of DRG Neurons

Objective: To measure changes in intracellular calcium concentration in response to BAM(8-22) application.

Methodology:

-

DRG Neuron Culture: Dorsal root ganglia are dissected from mice and enzymatically dissociated. Neurons are plated on coated coverslips and cultured for 24-48 hours.

-

Fluorescent Calcium Indicator Loading: Cultured neurons are loaded with a calcium-sensitive dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.

-

Imaging Setup: Coverslips are mounted on a perfusion chamber on an inverted microscope equipped with a calcium imaging system.

-